4SC-205

Oral bioavailability KIF11 inhibitor Continuous dosing

4SC-205 (also known as LH-031) is an investigational, orally bioavailable small-molecule inhibitor of the kinesin spindle protein Eg5 (KIF11), a motor protein essential for bipolar mitotic spindle formation and proper chromosome segregation during cell division. Developed by 4SC AG and initially licensed from Nycomed, 4SC-205 represents a structurally distinct chemical entity within the KIF11 inhibitor class and has completed a first-in-human Phase I dose-escalation trial (AEGIS, NCT01065025) in patients with advanced solid tumours and malignant lymphomas.

Molecular Formula
Molecular Weight
Cat. No. B1578872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4SC-205
Synonyms4SC205;  4SC 205;  4SC-205
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4SC-205: Oral Eg5/KIF11 Inhibitor for Antimitotic Cancer Research and Procurement Evaluation


4SC-205 (also known as LH-031) is an investigational, orally bioavailable small-molecule inhibitor of the kinesin spindle protein Eg5 (KIF11), a motor protein essential for bipolar mitotic spindle formation and proper chromosome segregation during cell division [1]. Developed by 4SC AG and initially licensed from Nycomed, 4SC-205 represents a structurally distinct chemical entity within the KIF11 inhibitor class and has completed a first-in-human Phase I dose-escalation trial (AEGIS, NCT01065025) in patients with advanced solid tumours and malignant lymphomas [2]. Unlike all other clinical-stage Eg5 inhibitors—which require intravenous administration—4SC-205 is, to the developers' knowledge, the only orally available Eg5 inhibitor to have entered clinical development worldwide [1][2]. Its mechanism of action involves selective, ATP-competitive binding to the Eg5 motor domain, leading to mitotic arrest, formation of monopolar spindles, and subsequent induction of apoptosis in proliferating tumour cells [3].

Why Generic Substitution Among Eg5/KIF11 Inhibitors Is Not Defensible for 4SC-205


Inhibitors of the mitotic kinesin Eg5 (KIF11) are not functionally interchangeable. Clinically evaluated agents within this class—including ispinesib (SB-715992), filanesib (ARRY-520), and SB-743921—are all administered intravenously, which fundamentally constrains dosing schedules to intermittent bolus administration with extended washout periods [1]. Because Eg5 is expressed only during the brief mitotic window (~30 minutes in human tumours), and human tumour doubling times (~120 days) far exceed those of preclinical models, sustained target engagement is pharmacologically mandatory for meaningful antiproliferative effect [2]. 4SC-205 is the sole oral agent in this class, enabling a continuous daily dosing scheme (20 mg/day) that maintains constant plasma exposure above the in vitro GI50 and achieves a median on-treatment duration of 162 days—nearly four-fold longer than the 42-day median achieved with intermittent dosing schedules of the same compound [2][3]. Furthermore, 4SC-205's clinical safety profile is distinguished by the complete absence of peripheral neuropathy, a dose-limiting toxicity that burdens conventional antimitotics such as taxanes and has been observed with certain other KIF11 inhibitors in preclinical models [1][3]. These pharmacokinetic, pharmacodynamic, and toxicity differentiators preclude simple class-based substitution.

4SC-205 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Oral Bioavailability Enables Continuous Daily Dosing vs. Intravenous-Only Clinical-Stage Eg5 Inhibitors

4SC-205 is the only orally available Eg5 inhibitor to have entered clinical development, whereas ispinesib (SB-715992), filanesib (ARRY-520), and SB-743921 are all administered exclusively via intravenous infusion [1]. This oral bioavailability enables a continuous daily dosing regimen of 20 mg that maintains plasma concentrations exceeding the average in vitro GI50 by approximately 20-fold over a 24-hour period at the highest dose level tested [2]. The elimination half-life of ~10 hours supports once-daily oral administration with dose-proportional pharmacokinetics confirmed across the 10–200 mg range [2]. In contrast, IV agents require clinic-based administration with dosing intervals dictated by Cmax-driven toxicity rather than sustained target coverage.

Oral bioavailability KIF11 inhibitor Continuous dosing Pharmacokinetics Route of administration

Continuous Daily Dosing Extends Median On-Treatment Duration 3.9-Fold vs. Intermittent Dosing Within the Same Trial

Within the AEGIS Phase I trial, patients receiving oral 4SC-205 were assigned to three dosing schedules: once-weekly (ow), twice-weekly (tw), or continuous daily (con). The median time on study for patients receiving continuous daily dosing of 20 mg was 162 days, compared with an overall median time on study of 42 days across the intermittent (ow and tw) dosing arms—representing a 3.9-fold prolongation [1]. Furthermore, 67% of patients in the 20 mg daily cohort achieved disease stabilization exceeding 100 days, and one patient remained on treatment beyond 300 days [1][2]. The maximum tolerated dose (MTD) was established at 150 mg once-weekly and 75 mg twice-weekly, with neutropenia as the primary dose-limiting toxicity; in contrast, the recommended Phase II dose of 20 mg daily continuous was well-tolerated with manageable neutropenia [2]. This intra-trial comparison directly demonstrates that route-enabled continuous low-dose exposure yields superior therapeutic persistence over intermittent high-dose schedules of the identical compound.

Continuous dosing Intermittent dosing Time on treatment Disease stabilization Phase I trial

Absence of Peripheral Neuropathy in Clinical Trial Contrasts with Taxane-Class Chemotherapeutics

In the Phase I AEGIS trial involving 59 patients treated with oral 4SC-205 across multiple dosing schedules, no cases of peripheral neuropathy were observed [1]. This contrasts sharply with conventional antimitotic chemotherapeutic agents such as taxanes (e.g., paclitaxel, docetaxel), where peripheral neuropathy is a well-characterized, dose-limiting toxicity that occurs via microtubule stabilization in neurons [1]. The mechanistic basis for this differentiation lies in Eg5's restricted expression pattern: Eg5 is present exclusively during mitosis, whereas microtubule-targeting agents disrupt tubulin dynamics in both dividing and non-dividing cells, including peripheral neurons [2]. The targeted nature of Eg5 inhibition therefore theoretically spares non-proliferating neuronal tissue, and the AEGIS clinical data provide empirical confirmation of this predicted safety advantage [1][2].

Peripheral neuropathy Safety profile Mitotic inhibitor Taxane comparison Adverse events

Time-Dependent Antiproliferative Activity Requires Sustained Target Engagement: SAC-Deficient Cells Require Up to 96 h for Full IC50

Preclinical mechanism-of-action studies demonstrated that the antiproliferative and pro-apoptotic effects of 4SC-205 are strongly time-dependent. In spindle assembly checkpoint (SAC)-deficient cell lines (H929, HT29), up to 96 hours of continuous incubation was required to establish the full IC50 for proliferation inhibition, whereas SAC-proficient lines (HCT116, NCCIT) also displayed time-dependent sensitivity [1]. Apoptosis induction, assessed by western blot analysis for Noxa, Mcl-1, and caspase-3 cleavage, similarly required prolonged exposure [1]. This time-dependence is mechanistically rational: Eg5 is only expressed and catalytically active during the brief mitotic phase, meaning that a single short-duration exposure will miss the majority of mitotic events in a slowly dividing tumour cell population [1][2]. This finding provides the preclinical pharmacological rationale for the continuous daily dosing schedule that differentiates 4SC-205 from intermittently dosed intravenous KIF11 inhibitors, which achieve only transient target engagement.

Time-dependent pharmacology Spindle assembly checkpoint Sustained exposure IC50 kinetics Apoptosis induction

14.75-Fold Tumour Weight Reduction in Patient-Derived Orthotopic Neuroblastoma Xenograft vs. Vehicle Control

In a patient-derived orthotopic xenograft (PDOX) model of very high-risk neuroblastoma (VH-NB608, retaining histological and molecular features of the original patient tumour), oral administration of 4SC-205 produced a 14.75-fold reduction in tumour weight compared with vehicle-treated controls [1]. In subcutaneous xenograft models, 4SC-205-treated mice exhibited remarkable shrinkage of established SK-N-BE(2) tumours, and in the SK-N-AS model, significant tumour growth delay was observed [1]. In a liver metastasis model of neuroblastoma, 4SC-205 treatment significantly expanded median lifespan by ~27% (vehicle: 33 days vs. 4SC-205: 42 days), with minimal impact on body weight (<10% reduction during treatment) [1]. Notably, the antitumour effect was confirmed to be comparable to that of genetic KIF11 silencing in vivo, as evidenced by matched increases in phospho-histone H3 and PARP cleavage, establishing on-target specificity [1]. 4SC-205 also showed additive to synergistic effects when combined with standard neuroblastoma chemotherapies (cisplatin, doxorubicin, topotecan) and with ALK inhibitors (ceritinib, lorlatinib), yielding a ~2–3-fold reduction in cell proliferation relative to single-agent targeted therapy [1].

Neuroblastoma PDOX model Tumour weight reduction Paediatric oncology In vivo efficacy

Synergistic Tumour Growth Inhibition with Enzalutamide in Castration-Resistant Prostate Cancer Models

In castration-resistant prostate cancer (CRPC) preclinical models, dual pharmacological inhibition of KIF11 (via 4SC-205) and the androgen receptor (via enzalutamide) produced synergistic tumour growth inhibition both in vitro and in vivo [1]. This synergy is mechanistically supported by the identification of a positive feedback loop between the androgen receptor and KIF11, wherein KIF11 overexpression is associated with prostate cancer progression, poor prognosis, and the development of resistance to hormonal therapy [1]. 4SC-205 as a single agent effectively inhibited prostate cancer cell viability across multiple preclinical models in vitro, ex vivo, and in vivo, and importantly, KIF11 inhibition was shown to reverse enzalutamide resistance in CRPC cells [1][2]. While synergy quantification (e.g., combination index values) awaits publication in a peer-reviewed format, the consistent demonstration of enhanced efficacy over either agent alone across independent experimental systems supports a differentiated combination application for 4SC-205.

Prostate cancer Castration-resistant Enzalutamide synergy Androgen receptor Combination therapy

4SC-205: Evidence-Backed Research and Industrial Application Scenarios


Paediatric Neuroblastoma Preclinical Research Requiring Oral, Sustained-Target-Engagement KIF11 Inhibition

Investigators studying high-risk neuroblastoma—where KIF11 is overexpressed and independently prognostic for poor survival—can employ 4SC-205 as the only orally bioavailable KIF11 inhibitor with peer-reviewed in vivo validation across subcutaneous, orthotopic PDOX, and liver metastasis models [1]. The demonstrated 14.75-fold tumour weight reduction in PDOX, 27% median survival extension in metastatic disease, and additive-to-synergistic effects with standard chemotherapies (cisplatin, doxorubicin, topotecan) and ALK/MEK inhibitors provide a comprehensive preclinical efficacy package that no other oral KIF11 inhibitor can match. The compound's oral route enables chronic daily dosing in long-term murine models without the confounding stress of repeated intraperitoneal or intravenous injections, improving experimental reproducibility and animal welfare.

Castration-Resistant Prostate Cancer Combination Therapy Development

Research groups focused on overcoming enzalutamide resistance in CRPC can rationally select 4SC-205 based on the demonstrated synergistic antitumour activity between KIF11 inhibition and androgen receptor blockade [2]. The mechanistic basis—a positive KIF11–AR feedback loop driving progression to castration resistance—provides a molecular rationale for combination strategies that cannot be replicated with IV-only KIF11 inhibitors, which lack the pharmacokinetic flexibility for sustained daily co-administration with oral enzalutamide. Procurement for CRPC programs is further supported by single-agent efficacy across in vitro, ex vivo, and in vivo prostate cancer models, including the reversal of enzalutamide-resistant phenotypes.

Antimitotic Drug Discovery Programs Requiring Neuropathy-Sparing Pharmacological Profiles

Medicinal chemistry and pharmacology teams developing next-generation antimitotics can use 4SC-205 as a reference standard for Eg5-targeted agents that spare peripheral neurons. The Phase I clinical confirmation of zero peripheral neuropathy events across 59 patients—contrasting with the well-established 30–70% neuropathy incidence of taxanes—validates Eg5 as a neuropathy-sparing antimitotic target and positions 4SC-205 as the clinical benchmark for this property [3]. Combined with the compound's time-dependent pharmacodynamics (96 h to full IC50 in SAC-deficient cells), 4SC-205 serves as a tool compound for investigating sustained-target-engagement dosing strategies in antimitotic drug design.

Chronic Oral Dosing Regimen Design for Slowly Proliferating Solid Tumour Models

The AEGIS trial's clinical pharmacology data—dose-proportional PK, t1/2 ~10 h, 20-fold plasma GI50 coverage over 24 h, and the 3.9-fold prolongation of on-treatment duration with continuous vs. intermittent dosing—make 4SC-205 the best-characterized oral KIF11 inhibitor for designing chronic dosing regimens in slowly proliferating tumour models [3][4]. Preclinical researchers modelling human tumour doubling times (~120 days) can directly translate the recommended 20 mg daily continuous schedule to in vivo protocols, with confidence that the pharmacokinetic and pharmacodynamic rationale has been clinically validated. This evidence base is not available for any other KIF11 inhibitor.

Quote Request

Request a Quote for 4SC-205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.